N-(3-methylphenyl)-1-benzofuran-2-carboxamide N-(3-methylphenyl)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15702520
InChI: InChI=1S/C16H13NO2/c1-11-5-4-7-13(9-11)17-16(18)15-10-12-6-2-3-8-14(12)19-15/h2-10H,1H3,(H,17,18)
SMILES:
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol

N-(3-methylphenyl)-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC15702520

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methylphenyl)-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
IUPAC Name N-(3-methylphenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C16H13NO2/c1-11-5-4-7-13(9-11)17-16(18)15-10-12-6-2-3-8-14(12)19-15/h2-10H,1H3,(H,17,18)
Standard InChI Key ULYAFFDVFTVVIN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2

Introduction

Chemical Structure and Nomenclature

N-(3-Methylphenyl)-1-benzofuran-2-carboxamide (IUPAC name: N-(3-methylphenyl)-1-benzofuran-2-carboxamide) has the molecular formula C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol . The structure comprises:

  • A benzofuran core (fused benzene and furan rings).

  • A carboxamide group (-C(=O)NH-) at position 2 of the benzofuran.

  • A 3-methylphenyl group attached to the carboxamide nitrogen.

The compound’s stereochemistry is achiral, and its planar structure facilitates interactions with biological targets such as enzymes and receptors .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves coupling 3-methylaniline with 1-benzofuran-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane. Key steps include:

  • Activation of the carboxylic acid: Formation of an reactive intermediate (e.g., acyl chloride or mixed anhydride).

  • Nucleophilic substitution: Reaction with 3-methylaniline to form the carboxamide bond.

  • Purification: Column chromatography or crystallization to isolate the product .

Advanced Synthetic Methods

Physicochemical Properties

PropertyValueSource
Molecular Weight251.28 g/mol
logP (Partition Coefficient)4.81
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Polar Surface Area33.0 Ų
SolubilityLow in water; soluble in organic solvents (e.g., DMSO)

The compound’s lipophilicity (logP = 4.81) suggests good membrane permeability, a critical factor for bioavailability .

Biological Activities and Mechanisms

Anticancer Activity

N-(3-Methylphenyl)-1-benzofuran-2-carboxamide derivatives exhibit dose-dependent cytotoxicity against cancer cell lines:

  • A549 (lung adenocarcinoma): IC₅₀ = 2.3 µM .

  • MCF-7 (breast cancer): IC₅₀ = 5.1 µM .

Mechanism: Inhibition of protein kinases (e.g., PLK1) and induction of apoptosis via caspase-3 activation . Comparative studies show enhanced activity over unsubstituted benzofuran analogs due to the electron-donating methyl group .

Antimicrobial Activity

  • Gram-positive bacteria: MIC = 3.12 µg/mL against Staphylococcus aureus .

  • Fungal strains: MIC = 25 µg/mL against Candida albicans .

The 3-methylphenyl group enhances hydrophobic interactions with microbial cell membranes, disrupting integrity .

Pharmacological Applications

Drug Development

  • Anticancer agents: Optimized derivatives are in preclinical trials for solid tumors .

  • Antimicrobials: Candidate for topical formulations against MRSA .

Structure-Activity Relationship (SAR)

  • Position 2 (carboxamide): Critical for target binding; replacing the amide with ester reduces activity .

  • 3-Methylphenyl group: Enhances lipophilicity and bioavailability compared to halogenated analogs .

Comparative Analysis with Analogous Compounds

CompoundBiological ActivityKey Difference
N-(4-Fluorophenyl)-1-benzofuran-2-carboxamideAntiviral (HCV NS5B inhibition)Fluorine enhances enzyme binding
N-(3-Chlorophenyl)-1-benzofuran-2-carboxamideAntifungal (MIC = 16 µg/mL)Chlorine increases electronegativity

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